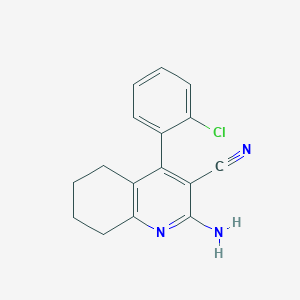

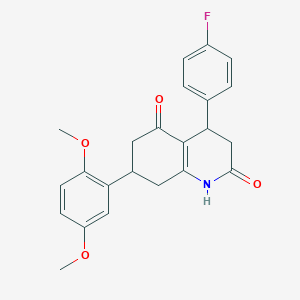

![molecular formula C16H15N3O B5534354 4-{2-[2-(1H-imidazol-1-yl)ethoxy]phenyl}pyridine](/img/structure/B5534354.png)

4-{2-[2-(1H-imidazol-1-yl)ethoxy]phenyl}pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-{2-[2-(1H-imidazol-1-yl)ethoxy]phenyl}pyridine is a derivative of imidazo[1,2-a]pyridine, a class of compounds known for their diverse chemical and biological properties. This class of compounds has been extensively studied due to their potential applications in various fields, including medicinal chemistry.

Synthesis Analysis

Several methods have been developed for synthesizing imidazo[1,2-a]pyridine derivatives. For instance, Tu et al. (2007) described a novel reaction of 4-(arylmethylene)-2-phenyloxazol-5(4H)-ones with pyridin-2-amine, which is a method that could potentially be adapted for synthesizing 4-{2-[2-(1H-imidazol-1-yl)ethoxy]phenyl}pyridine (Tu et al., 2007).

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridine derivatives like 4-{2-[2-(1H-imidazol-1-yl)ethoxy]phenyl}pyridine often features specific orientations and angles between the phenyl ring and the imidazole or pyridine rings. For example, Dhanalakshmi et al. (2018) reported on the crystal structure and Hirshfeld surface analysis of similar compounds, providing insights into their molecular geometry (Dhanalakshmi et al., 2018).

Chemical Reactions and Properties

Imidazo[1,2-a]pyridine derivatives are involved in various chemical reactions. Khalafy et al. (2002) explored the rearrangements of these compounds to different structures, demonstrating their chemical versatility (Khalafy et al., 2002).

Physical Properties Analysis

The physical properties of 4-{2-[2-(1H-imidazol-1-yl)ethoxy]phenyl}pyridine and similar compounds, such as their crystallization behavior, have been studied. For instance, Hjouji et al. (2016) discussed the crystal structures of imidazo[4,5-b]pyridine derivatives, which could provide insights into the physical properties of the compound (Hjouji et al., 2016).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, of imidazo[1,2-a]pyridine derivatives are influenced by their structure. Alcarazo et al. (2005) investigated the generation of stable N-heterocyclic carbenes using the imidazo[1,5-a]pyridine skeleton, providing valuable information on the chemical behavior of these compounds (Alcarazo et al., 2005).

Wissenschaftliche Forschungsanwendungen

Optical Properties and Material Applications

A series of 1,3-diarylated imidazo[1,5-a]pyridine derivatives, synthesized through a one-pot, three-component condensation process, exhibit significant optical properties characterized by absorption and fluorescence spectra with a notable Stokes' shift range of 90–166 nm. These properties make them suitable for applications in luminescent materials when dispersed in a transparent thermosetting polyurethane resin, offering a low-cost solution for the development of luminescent materials (Volpi et al., 2017).

Electron-Transport Materials in OLEDs

Pyridine-containing phenanthroimidazole derivatives have been designed and synthesized as electron-transport materials (ETMs) for organic light-emitting diodes (OLEDs). The strategic incorporation of the pyridine ring enhances both the electron mobility and energy levels, resulting in significantly improved OLED performance. The novel ETMs demonstrate low driving voltage, high efficiency, and reduced efficiency roll-off, contributing to the development of highly efficient and low roll-off sky blue fluorescent OLEDs (Wang et al., 2015).

Synthesis of Imidazo[1,2-a]pyridine Derivatives

Efficient synthetic methods have been developed for imidazo[1,2-a]pyridine derivatives, demonstrating the versatility of this chemical scaffold in producing a wide range of compounds. The easy obtainability of starting materials and convenient operations highlight the potential of these derivatives in various scientific research applications (Tu et al., 2007).

Breast Cancer Chemotherapy

Selenylated imidazo[1,2-a]pyridines exhibit promising activity against breast cancer cells by inhibiting cell proliferation, inducing DNA cleavage, and promoting apoptosis. These compounds, particularly those with enhanced cytotoxicity at lower concentrations, present a new avenue for the development of antiproliferative agents in breast cancer treatment (Almeida et al., 2018).

Photophysics and Intramolecular Processes

Studies on the photophysical characteristics of imidazo[4,5-c]pyridine derivatives reveal the competition between intramolecular charge transfer and excited state intramolecular proton transfer processes. These findings contribute to the understanding of the photophysical behavior of these compounds and their potential applications in the development of photodynamic therapies and fluorescent probes (Behera et al., 2015).

Therapeutic Agent Development

The imidazo[1,2-a]pyridine scaffold is recognized for its broad range of applications in medicinal chemistry, including anticancer, antimicrobial, and antiviral activities. Research efforts are focused on structural modifications of this scaffold to discover novel therapeutic agents, highlighting its importance in the development of new drugs (Deep et al., 2016)

Wirkmechanismus

The mechanism of action of imidazole-containing compounds can vary widely depending on the specific compound and its biological target. For example, some imidazole derivatives show antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-[2-(2-imidazol-1-ylethoxy)phenyl]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O/c1-2-4-16(20-12-11-19-10-9-18-13-19)15(3-1)14-5-7-17-8-6-14/h1-10,13H,11-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTNQQXMXUKTEGV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=NC=C2)OCCN3C=CN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-{2-[2-(1H-imidazol-1-yl)ethoxy]phenyl}pyridine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[5-(4-methyl-3-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5534280.png)

![(4aR*,7aS*)-1-methyl-4-[5-(1H-pyrazol-1-ylmethyl)-2-furoyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5534284.png)

![N'-[(5-bromo-2-furyl)methylene]-3-fluorobenzohydrazide](/img/structure/B5534292.png)

![N-[(3,5-dimethyl-4-isoxazolyl)methyl]-3-isobutyl-N-methyl-5-isoxazolecarboxamide](/img/structure/B5534309.png)

![1-[2-(diethylamino)ethyl]-3-hydroxy-5-(2-pyridinyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5534323.png)

![1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-3-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5534358.png)

![N-{[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl}-N'-(5-methyl-2-pyridinyl)sulfamide](/img/structure/B5534373.png)

![4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]-N-ethyl-6-methyl-2-pyrimidinamine](/img/structure/B5534391.png)